

Application Notes and Protocols for the Total Synthesis of Marcfortine Alkaloids

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Compound of Interest

Compound Name: Marcfortine A

Cat. No.: B1244817

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **marcfortine** alkaloids, isolated from *Penicillium roqueforti*, are a family of prenylated indole alkaloids renowned for their potent anthelmintic activity. Their complex and intriguing molecular architectures, particularly the presence of a bicyclo[2.2.2]diazaoctane core, have made them compelling targets for total synthesis. While **Marcfortine A** is a prominent member of this family, a de novo total synthesis has not been prominently reported in the scientific literature, likely due to its relative abundance from natural sources. It has, however, been utilized as a starting material for the synthesis of other complex alkaloids, such as Paraherquamide A[1]. This document provides detailed synthetic protocols for the total synthesis of the closely related and structurally complex analogs, Marcfortine B and Marcfortine C. These syntheses showcase elegant strategies for the construction of the key structural motifs of the marcfortine family.

Total Synthesis of (±)-Marcfortine B

The first total synthesis of (±)-Marcfortine B was accomplished by Trost and coworkers. The key features of this synthesis include a palladium-catalyzed carboxylative trimethylenemethane (TMM) [3+2] cycloaddition to construct the spirocyclic cyclopentane core and a subsequent intramolecular Michael addition and radical cyclization to form the bicyclo[2.2.2]diazaoctane ring system[2][3][4][5][6][7].

Key Experimental Protocols

1. Palladium-Catalyzed Carboxylative [3+2] TMM Cycloaddition:

- Reaction: To a solution of the TMM donor and the TMM acceptor (oxindole derivative) in toluene is added a catalytic amount of palladium acetate and triisopropyl phosphite.
- Conditions: The reaction mixture is refluxed.
- Yield: This reaction proceeds cleanly to give the spirocyclic acid.

2. Intramolecular Michael Addition:

- Reaction: The substrate, a tetrahydropyridine moiety appended to the spirocyclic core, undergoes cyclization.
- Conditions: The reaction proceeds quantitatively.
- Stereoselectivity: A single isomer is generated, attributed to the shielding of the re face of the Michael acceptor by the aromatic portion of the molecule[2].

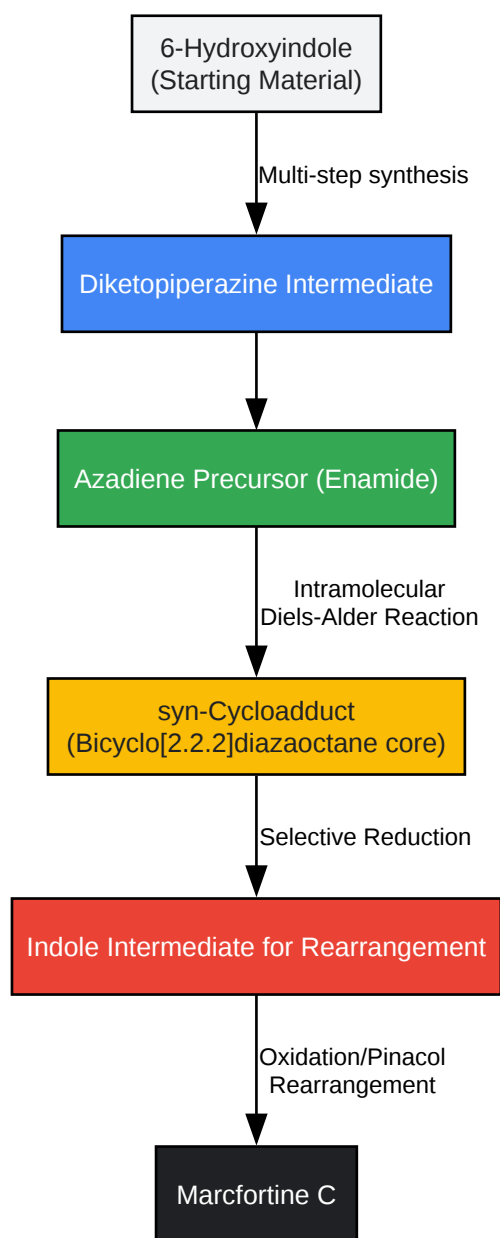
3. Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core:

- Reaction: A xanthate ester is formed, allowing for radical generation in a Barton-McCombie fashion. This radical cyclizes onto the olefin.
- Conditions: The reaction utilizes stoichiometric AIBN and catalytic tributyltin hydride.
- Outcome: This step completes the challenging bicyclo[2.2.2]diazaoctane core of Marcfortine B[2].

Quantitative Data Summary

Step No.	Reaction	Reagents and Conditions	Yield (%)	Reference
1	Pd-Catalyzed TMM Cycloaddition	Pd(OAc) ₂ , P(Oi-Pr) ₃ , Toluene, reflux	Not specified	[5]
2	Intramolecular Michael Addition	Not specified	Quantitative	[2]
3	Radical Cyclization	AIBN (stoichiometric), Bu ₃ SnH (catalytic)	Not specified	[2]

Synthetic Strategy Overview



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